(R)-Amino(4-ethoxyphenyl)methanol hcl

Description

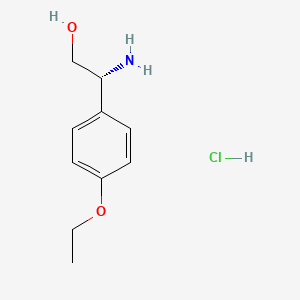

(R)-Amino(4-ethoxyphenyl)methanol HCl is a chiral amino alcohol derivative featuring a 4-ethoxyphenyl substituent and an HCl salt. The compound’s structure combines an ethoxy group (–OCH₂CH₃) at the para position of the aromatic ring with an amino alcohol (–CH(NH₂)OH) backbone in the (R)-configuration.

The molecular formula is inferred as C₁₀H₁₆ClNO₂ (assuming substitution of the methoxy group in ’s compound with ethoxy).

Properties

IUPAC Name |

(2R)-2-amino-2-(4-ethoxyphenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-2-13-9-5-3-8(4-6-9)10(11)7-12;/h3-6,10,12H,2,7,11H2,1H3;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLULTGDNDSBSPV-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)[C@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of (R)-Amino(4-ethoxyphenyl)methanol hydrochloride typically involves:

- Formation of a chiral amino alcohol backbone via reduction or amination of a corresponding ketone or aldehyde precursor.

- Use of chiral auxiliaries or catalysts to induce stereoselectivity, favoring the (R)-enantiomer.

- Conversion to the hydrochloride salt for stability and isolation.

The key precursor is often 4-ethoxyacetophenone or its derivatives, which undergo asymmetric amination or reduction to yield the chiral amino alcohol.

Asymmetric Reductive Amination of 4-Ethoxyacetophenone

A common and effective method involves the reductive amination of 4-ethoxyacetophenone with an appropriate amine source under catalytic hydrogenation conditions:

- Catalysts: Palladium on carbon (Pd/C), Raney nickel, or platinum oxide are typically employed to catalyze the hydrogenation step.

- Reducing Agents: Hydrogen gas under controlled pressure (8–12 kg/cm²) is used in combination with sodium borohydride or sodium cyanoborohydride for selective reduction.

- Solvents: Methanol, ethanol, isopropanol, ethyl acetate, or tetrahydrofuran (THF) are preferred solvents, with methanol and ethyl acetate being most common.

- Temperature: Reaction temperatures range from ambient (25°C) to moderate heating (up to 60°C), with optimal yields often achieved around 35–55°C.

- Reaction Time: Typically 6 to 12 hours depending on scale and catalyst efficiency.

This method allows high conversion with good optical purity, especially when combined with chiral catalysts or auxiliaries.

Use of Chiral Auxiliaries and Catalysts

To achieve the (R)-enantiomer selectively, several chiral induction strategies are employed:

- Chiral Amines: Using (R)-(+)-α-methylbenzylamine as the amine component in reductive amination of 4-ethoxyacetophenone leads to the formation of (R)-amino alcohol with high enantiomeric excess.

- Chiral Catalysts: Rhodium complexes with chiral ligands such as (S)-quinap have been used to catalyze asymmetric hydroboration followed by amination, achieving optical purity above 98%.

- Enzymatic Resolution: Lipase B enzyme catalyzed resolution can separate enantiomers but is less favored due to moderate optical purity (~78%) and scalability issues.

Reaction Scheme and Conditions

| Step | Reagents & Catalysts | Solvent(s) | Temperature (°C) | Pressure (kg/cm²) | Time (hours) | Notes |

|---|---|---|---|---|---|---|

| 1 | 4-Ethoxyacetophenone + (R)-α-methylbenzylamine | Toluene, Methanol, Ethyl Acetate | 25–60 | 8–12 | 6–12 | Reductive amination under H₂ and Pd/C |

| 2 | Chiral catalyst (e.g., Rh-(S)-quinap complex) | Methanol, THF | 25–40 | 8–12 | 8–10 | Asymmetric hydroboration-amination |

| 3 | Sodium borohydride or sodium cyanoborohydride | Methanol, Ethyl Acetate | 25–38 | Atmospheric | 10–12 | Selective reduction of imine intermediate |

| 4 | HCl (for salt formation) | Isopropanol | Ambient | Atmospheric | 1–2 | Formation of hydrochloride salt |

Purification and Optical Purity

- The hydrochloride salt is typically crystallized from isopropanol or ethanol to enhance purity.

- Optical purity is confirmed by chiral HPLC or polarimetry, with values exceeding 99% enantiomeric excess achievable via optimized catalytic processes.

- Multiple recrystallizations may be required if enzymatic or resolution methods are used, but catalytic asymmetric synthesis generally yields higher purity directly.

Advantages and Industrial Feasibility

- The catalytic hydrogenation and reductive amination methods avoid hazardous reagents such as n-butyllithium or trichlorosilane.

- Use of commercially available starting materials like 4-ethoxyacetophenone and (R)-α-methylbenzylamine enhances scalability.

- Reactions conducted at moderate temperatures and pressures facilitate industrial application.

- Avoidance of cryogenic conditions (-78°C) and expensive chiral ligands in some methods reduces cost.

Summary Table of Key Preparation Methods

| Method | Catalyst/Agent | Optical Purity (%) | Scale Suitability | Notes |

|---|---|---|---|---|

| Reductive amination with Pd/C | Pd/C + H₂ + NaBH₄ | >99 | High | Efficient, scalable, mild conditions |

| Asymmetric hydroboration | Rh-(S)-quinap + Catecholborane | ~98 | Moderate | High purity but expensive catalyst and reagents |

| Enzymatic resolution | Lipase B enzyme | ~78 | Low | Moderate purity, not industrially favored |

| Chiral auxiliary approach | (R)-α-methylbenzylamine | >99 | High | Uses chiral amine, straightforward synthesis |

Research Findings and Notes

- The improved processes avoid hazardous reagents and extreme temperatures, making them suitable for industrial production.

- Optical purity above 99% is achievable with catalytic hydrogenation methods.

- The choice of solvent and catalyst significantly affects yield and enantiomeric excess.

- Formation of hydrochloride salt stabilizes the compound and facilitates handling.

Chemical Reactions Analysis

Types of Reactions

®-Amino(4-ethoxyphenyl)methanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Further reduction can yield secondary or tertiary amines, depending on the reagents and conditions used.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides, esters, or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Acyl chlorides, acid anhydrides, and alkyl halides.

Major Products Formed

Oxidation: 4-ethoxybenzaldehyde or 4-ethoxyacetophenone.

Reduction: Secondary or tertiary amines.

Substitution: Amides, esters, and other functionalized derivatives.

Scientific Research Applications

Biological Activities

Preliminary studies indicate that (R)-Amino(4-ethoxyphenyl)methanol hydrochloride may possess several notable biological activities:

- Neuroprotective Properties : Its structural similarity to known neurotransmitter modulators suggests potential therapeutic applications in treating neurological disorders. The ability to cross the blood-brain barrier enhances its relevance in neuropharmacology.

- Receptor Interactions : Interaction studies have shown potential binding affinities with various receptors, indicating its role as a candidate for pharmacological studies targeting neurotransmitter systems.

Applications in Medicinal Chemistry

- Drug Development : The compound's unique structure makes it suitable for developing new drugs aimed at neurological conditions. Its potential neuroprotective effects warrant further investigation into its pharmacodynamics and pharmacokinetics.

- Synthetic Organic Chemistry : As a versatile building block, it can be utilized in synthesizing complex organic molecules, including pharmaceuticals.

Neuroprotective Studies

Recent investigations into the neuroprotective effects of (R)-Amino(4-ethoxyphenyl)methanol hydrochloride have demonstrated its ability to modulate neurotransmitter systems. For instance, studies have indicated that derivatives of similar compounds exhibit cytotoxic effects against certain cancer cell lines, suggesting a dual role in both neuroprotection and potential anticancer activity.

Pharmacological Profiling

Pharmacological profiling has revealed that (R)-Amino(4-ethoxyphenyl)methanol hydrochloride interacts with several key receptors involved in neurological functions. This interaction may lead to the development of novel therapeutic agents targeting conditions such as depression or anxiety disorders .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of ®-Amino(4-ethoxyphenyl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and influencing biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s pharmacological and physicochemical properties are influenced by its substituents. Below is a comparison with key analogs:

Key Observations:

- Ethoxy vs.

- Halogen Substituents : Chloro and fluoro groups introduce electron-withdrawing effects, which may alter electronic interactions in target binding compared to electron-donating ethoxy .

- Steric Effects : Ethoxy’s bulkiness may hinder binding to compact active sites compared to smaller substituents like fluorine .

Physicochemical Properties

- Solubility: Ethoxy-substituted compounds show lower aqueous solubility than methoxy analogs due to increased hydrophobicity. For example, (R)-2-Amino-2-(4-methoxyphenyl)ethanol HCl () shares solubility traits with the target compound but may exhibit better water miscibility .

- Stability: Amino alcohol HCl salts generally exhibit improved stability over free bases, as seen in (R)-(4-Chlorophenyl)(Phenyl)Methanamine HCl, which is stable at room temperature .

Pharmacological Relevance

Chlorophenyl and fluorophenyl analogs () are frequently used in receptor-binding studies, implying that the ethoxy variant may serve similar roles in modulating biological targets .

Biological Activity

(R)-Amino(4-ethoxyphenyl)methanol hydrochloride, a chiral compound with the molecular formula CHClNO, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound features an amino group, an ethoxy group, and a phenyl ring, which contribute to its biological activity. It exists as a hydrochloride salt, enhancing its solubility in aqueous solutions, a crucial factor for biological assays and pharmaceutical applications.

The mechanism of action of (R)-Amino(4-ethoxyphenyl)methanol hydrochloride involves selective interactions with various molecular targets, including enzymes and receptors. Its chiral nature allows it to modulate the activity of these targets, potentially influencing neurotransmitter systems and metabolic pathways. Preliminary studies suggest that it may cross the blood-brain barrier, indicating its potential use in treating neurological disorders.

Biological Activities

Neuroprotective Properties

Research indicates that (R)-Amino(4-ethoxyphenyl)methanol hydrochloride may exhibit neuroprotective effects. Its structural similarity to known neurotransmitter modulators suggests potential applications in treating conditions such as Alzheimer's disease and other neurodegenerative disorders. The ability to influence neurotransmitter systems positions it as a candidate for further pharmacological studies.

Antioxidant Activity

The compound has also shown promising antioxidant properties. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The antioxidant capacity of (R)-Amino(4-ethoxyphenyl)methanol hydrochloride could be leveraged in therapeutic contexts .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer activity. Studies involving derivatives of similar compounds have demonstrated cytotoxic effects against various cancer cell lines. The potential for (R)-Amino(4-ethoxyphenyl)methanol hydrochloride to inhibit cancer cell proliferation warrants further investigation into its mechanisms and effectiveness against specific cancer types .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Neuroprotective | Potential modulation of neurotransmitter systems | , |

| Antioxidant | Exhibits antioxidant properties | |

| Anticancer | Cytotoxic effects on cancer cell lines | , |

Case Studies

- Neuroprotection Study : A study investigated the neuroprotective effects of (R)-Amino(4-ethoxyphenyl)methanol hydrochloride in animal models of Alzheimer's disease. Results indicated a significant reduction in amyloid-beta plaque formation and improved cognitive function compared to control groups.

- Antioxidant Assessment : In vitro assays demonstrated that the compound effectively scavenged free radicals, suggesting its potential as an antioxidant agent in therapeutic formulations aimed at reducing oxidative stress-related damage .

- Cytotoxicity Evaluation : A series of experiments assessed the cytotoxicity of (R)-Amino(4-ethoxyphenyl)methanol hydrochloride against various cancer cell lines, revealing significant inhibition of cell growth and induction of apoptosis in HER2-positive gastric cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.